molecular formula C13H14O3 B8494410 Ethyl 2-hydroxy-2-methyl-4-phenylbut-3-ynoate CAS No. 61922-14-3

Ethyl 2-hydroxy-2-methyl-4-phenylbut-3-ynoate

Cat. No.: B8494410
CAS No.: 61922-14-3
M. Wt: 218.25 g/mol
InChI Key: AXBXBSDDLWWMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-2-methyl-4-phenylbut-3-ynoate is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

61922-14-3

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

ethyl 2-hydroxy-2-methyl-4-phenylbut-3-ynoate

InChI

InChI=1S/C13H14O3/c1-3-16-12(14)13(2,15)10-9-11-7-5-4-6-8-11/h4-8,15H,3H2,1-2H3

InChI Key

AXBXBSDDLWWMRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C#CC1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A Grignard reagent was prepared under dry nitrogen by the addition over a 1 hour period of a solution comprising 10.9 g (0.10 mole) of ethyl bromide in 15 ml of anhydrous ether to a magnetically stirred suspension of 2.4 g (0.10 g atom) of clean magnesium metal turnings in 70 ml of dry ether. Stirring at 25° C. was continued for an additional hour and then a solution of 10.2 g (0.10 mole) of phenyl acetylene in 15 ml of dry ether was added over 30 minutes. The stirred solution was then heated at reflux for one hour, during which time the acetylenic Grignard reagent separated into a two phase grey-black liquid. After cooling, the two phase liquid was transferred under dry nitrogen to a 200 ml addition funnel followed by flushing with two 15 ml portions of dry ether. The contents of the funnel were rendered homogeneous, by efficient overhead mechanical stirring, and this mixture was added over 35 minutes to a magnetically stirred solution of 11.6 g (0.10 mole) of ethyl pyruvate in 80 ml of dry ether cooled to -20° C. The mixture was stirred at -20° C. for 2 hours and allowed to warm to room temperature overnight. The resulting yellow-orange solution was cautiously treated with 75 ml of saturated ammonium chloride solution and after stirring for 5 minutes, the phases were separated. The aqueous phase was extraced with two 60 ml portions of ether and the combined organic phases were washed with three 75 ml portions of brine and dried over MgSO4. After filtration and concentration at the stripper, a residual reddish-orange oil (19.6 g) was fractionated through a 15 cm Vigreux column to afford, after a small forerun, a single volatile fraction, b.p. 96.0°-105.0° C./0.10 mm. Redistillation of this cut provided 8.9 g (41% yield) of ethyl-2-hydroxy-2-methyl-4-phenylbutynoate, as a colorless, viscous oil, b.p. 98.0°-101.0° C./0.05 mm.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acetylenic Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.6 g
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.